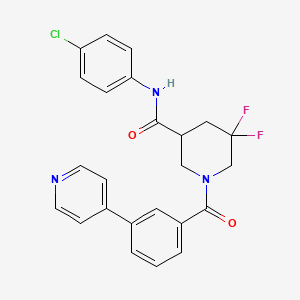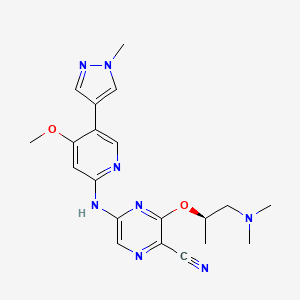
CG347B
Übersicht
Beschreibung
CG347B ist ein selektiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Histon-Deacetylase-6-Inhibitoren sind bekannt für ihre Rolle bei der Regulierung der Genexpression durch Modifizierung der Chromatinstruktur und sind daher wertvolle Werkzeuge in der Erforschung verschiedener Krankheiten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organisch-chemischer Verfahren synthetisiert wird, einschließlich Kondensationsreaktionen, nukleophiler Substitutionen und Reinigungsprozessen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann für Forschungszwecke in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .
Wissenschaftliche Forschungsanwendungen
CG347B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Onkologie: Als selektiver Inhibitor der Histon-Deacetylase 6 wird this compound in der Krebsforschung eingesetzt, um seine Auswirkungen auf das Tumorwachstum und die Genexpression zu untersuchen
Immunologie: Die Verbindung wird verwendet, um ihre Rolle bei der Regulierung von Immunzellen und möglichen therapeutischen Anwendungen bei Autoimmunerkrankungen zu untersuchen
Neurologie: This compound wird auf seine potenziellen neuroprotektiven Wirkungen und seine Rolle bei neurodegenerativen Erkrankungen untersucht
Epigenetik: Forscher verwenden this compound, um die epigenetische Regulation der Genexpression und ihre Auswirkungen auf verschiedene biologische Prozesse zu untersuchen
Wirkmechanismus
This compound übt seine Wirkung durch selektive Hemmung der Histon-Deacetylase 6 aus. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu Veränderungen der Chromatinstruktur und der Genexpression führt. Die molekularen Zielstrukturen von this compound umfassen Histon-Deacetylase 6 und andere Metalloenzyme, die am Chromatin-Remodeling beteiligt sind . Die von this compound beeinflussten Signalwege beziehen sich hauptsächlich auf die Regulation der Genexpression und zelluläre Stressantworten .
Wirkmechanismus
CG347B, also known as Ethyl 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylate or 2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester, is a chemical compound with potential applications in oncology, immunology, and neurology research .
Target of Action
The primary target of this compound is HDAC6 , a member of the histone deacetylase family . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a selective inhibitor of HDAC6 . By inhibiting HDAC6, this compound can potentially affect the acetylation status of histones, thereby influencing gene expression. This can lead to various cellular effects, depending on the specific genes that are affected.
Biochemical Pathways
The inhibition of HDAC6 by this compound can affect multiple biochemical pathways. For instance, it has been observed that this compound can slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have a role in influencing T-cell differentiation and immune response.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific context. For instance, in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions, this compound was observed to slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have potential effects on immune regulation.
Biochemische Analyse
Biochemical Properties
CG347B plays a significant role in biochemical reactions, particularly those involving histone deacetylase 6 (HDAC6). It interacts with HDAC6, inhibiting its function . This interaction is crucial in regulating gene expression and protein function, as HDAC6 is involved in the removal of acetyl groups from histones, thereby influencing the structure of the chromatin and the transcription of genes .
Cellular Effects
In cellular processes, this compound has been observed to influence the expression of certain genes. For instance, it has been reported to slightly rescue the Foxp3 expression inhibition induced by IL-4 in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions . This suggests that this compound may have a potential role in modulating immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with HDAC6. By inhibiting HDAC6, this compound affects the acetylation status of histones, which can lead to changes in gene expression .
Metabolic Pathways
Given its role as an HDAC6 inhibitor, it is likely that it interacts with enzymes and cofactors involved in histone acetylation and deacetylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CG347B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .
Analyse Chemischer Reaktionen
Reaktionstypen
CG347B unterliegt hauptsächlich Reaktionen, die für organische Verbindungen mit ähnlichen funktionellen Gruppen typisch sind. Zu diesen Reaktionen gehören:
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind in der Synthese und Modifikation von this compound üblich
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Nukleophile: Wie Amine oder Thiole für Substitutionsreaktionen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere Verbindungen ähneln CG347B in ihrer Funktion als Histon-Deacetylase-Inhibitoren. Dazu gehören:
Trichostatin A: Ein breitspektrum-Histon-Deacetylase-Inhibitor mit Anwendungen in der Krebsforschung
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird
Panobinostat: Ein potenter Histon-Deacetylase-Inhibitor mit Anwendungen bei der Behandlung des multiplen Myeloms
Einzigartigkeit von this compound
Was this compound von anderen Histon-Deacetylase-Inhibitoren abhebt, ist seine Selektivität für Histon-Deacetylase 6. Diese Selektivität reduziert Off-Target-Effekte und macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Histon-Deacetylase 6 in verschiedenen biologischen Prozessen .
Eigenschaften
IUPAC Name |
ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTSUGRYXUPYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)




![[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)

